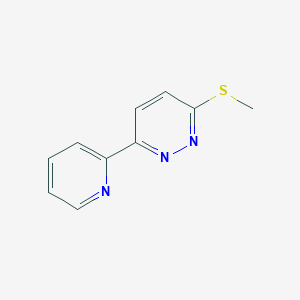

3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine

Description

Properties

IUPAC Name |

3-methylsulfanyl-6-pyridin-2-ylpyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c1-14-10-6-5-9(12-13-10)8-4-2-3-7-11-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZLNYVUSLTUOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(C=C1)C2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloropyridazine with 2-pyridylthiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyridazine ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Potassium carbonate, dimethylformamide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridazine derivatives.

Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine and related pyridazine derivatives:

Key Structural and Functional Insights:

Electron Effects: The methylsulfanyl group (–SCH₃) in the target compound provides moderate electron donation, contrasting with strong electron withdrawal from sulfonyl (–SO₂) or halogenated benzylthio groups in analogs . Pyridin-2-yl groups enhance π-π stacking in biological systems, common across all compared compounds .

Synthetic Accessibility :

- Propargylthio derivatives (e.g., ) achieve high yields (83%) under mild conditions, while SeO₂-mediated oxidations (e.g., ) require harsh reflux but yield 77% .

- Halogenated analogs (e.g., ) prioritize stability, with storage at 2–8°C to prevent degradation .

Pharmacological Potential: Pyrazolylpyridazines (e.g., ) exhibit anticholesteremic activity, suggesting the target compound may share similar bioactivity . Piperazinyl/sulfonyl derivatives () are designed for kinase inhibition, highlighting the role of substituents in target specificity .

Biological Activity

3-(Methylsulfanyl)-6-(pyridin-2-yl)pyridazine, also known as 3-Mspy-6-PYPZ, is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

3-Mspy-6-PYPZ features a pyridazine ring with a methyl sulfanyl group at the 3-position and a pyridinyl group at the 6-position. The presence of sulfur and nitrogen in its structure may influence its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C₈H₈N₄S |

| CAS Number | 872701-34-3 |

| Molecular Weight | 180.24 g/mol |

The biological activity of 3-Mspy-6-PYPZ is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. While specific pathways remain under investigation, preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially modulating pathways associated with oxidative stress and apoptosis .

Anticancer Activity

Recent studies have explored the anticancer potential of 3-Mspy-6-PYPZ. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The compound was shown to induce apoptosis through mechanisms such as reactive oxygen species (ROS) overproduction and cell cycle arrest at the G1 phase .

Table 1: Cytotoxicity of 3-Mspy-6-PYPZ Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa | 28.3 |

| MCF-7 | 56.6 |

These results indicate that 3-Mspy-6-PYPZ could be a promising candidate for further development as an anticancer agent.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of 3-Mspy-6-PYPZ. Studies have suggested that this compound may help protect neuronal cells from damage induced by oxidative stress. The exact mechanisms are still being elucidated; however, it is hypothesized that the compound may enhance cellular antioxidant defenses or inhibit apoptotic pathways .

Case Studies

- Study on Apoptosis Induction : A recent study investigated the pro-apoptotic behavior of 3-Mspy-6-PYPZ in HeLa cells. The findings indicated that treatment with the compound resulted in increased levels of apoptotic markers and mitochondrial dysfunction, suggesting its potential role in cancer therapy .

- Neuroprotective Study : Research examining the neuroprotective properties of 3-Mspy-6-PYPZ found that it could reduce neuronal cell death in models of oxidative stress, highlighting its potential application in neurodegenerative diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.